molecular formula C6H12ClNO2 B2357359 (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2361330-10-9

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2357359
CAS RN: 2361330-10-9
M. Wt: 165.62
InChI Key: JFWLEGORBDKYIG-JEDNCBNOSA-N
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Description

Pyrrolidine is a cyclic amine with a five-membered ring. It’s a colorless liquid with an ammonia-like odor . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). They’re widely present in many household items, from vinegar (acetic acid) to aspirin (acetylsalicylic acid) . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative, followed by the addition of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring with a carboxylic acid group attached at one position and a methyl group at another. The hydrochloride would likely be associated as an ion pair .


Chemical Reactions Analysis

The reactions of this compound would likely be similar to those of other carboxylic acids and pyrrolidines. Carboxylic acids can participate in a variety of reactions, including esterification and amide formation . Pyrrolidines can undergo reactions at the nitrogen, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the hydrochloride. Generally, carboxylic acids are polar and can form hydrogen bonds, leading to higher boiling points compared to similar sized hydrocarbons . Pyrrolidines are basic and can be protonated to form a salt, such as a hydrochloride .

Scientific Research Applications

Electrogenerated Chemiluminescence Derivatization

(Morita & Konishi, 2002) explored the use of 2-(2-Aminoethyl)-1-methylpyrrolidine as a derivatization reagent for carboxylic acids, demonstrating its application in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This technique is significant for detecting free fatty acids and other carboxylic acids in complex samples.

Synthesis of Pharmaceutical Compounds

Cheng Qing-fang (2005) synthesized 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, an important intermediate in pharmaceutical synthesis, highlighting the compound's versatility in drug development processes (Cheng Qing-fang, 2005).

Structure and Synthesis in Marine Biology

Castellanos et al. (2006) isolated and synthesized (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid from the sponge Cliona tenuis, contributing to the field of marine natural products and their synthetic analogs (Castellanos et al., 2006).

Organic Synthesis and Catalysis

The work by Joseph, Jain, and Sain (2007) on using N-methylpyrrolidin-2-one hydrotribromide (MPHT) as a catalyst for the oxidation of aromatic aldehydes to carboxylic acids shows the compound's significance in organic synthesis (Joseph, Jain, & Sain, 2007).

Materials Science Applications

Meziani et al. (2009) demonstrated the use of 1-methylpyrrolidine alane in the wet-chemical synthesis of aluminum nanoparticles, an application critical in nanotechnology and materials science (Meziani et al., 2009).

Electochemical Surface Attachment

Booth et al. (2015) utilized aminoferrocene to investigate carbodiimide coupling reactions on a carboxylic acid-functionalized self-assembled monolayer, a technique important in electrochemistry and surface science (Booth et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many carboxylic acid derivatives are used as active pharmaceutical ingredients, where their mechanism of action often involves interaction with biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and use. Generally, care should be taken when handling carboxylic acids and amines due to their reactivity. Hydrochlorides can be corrosive and irritating .

Future Directions

The future directions for this compound would depend on its specific applications. Many carboxylic acid and pyrrolidine derivatives are being investigated for their potential uses in medicine and other fields .

properties

IUPAC Name

(3S)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLEGORBDKYIG-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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